molecular formula C10H14N2O3 B6174708 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid CAS No. 2551117-24-7

3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid

Cat. No.: B6174708
CAS No.: 2551117-24-7
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . It has been synthesized by adopting a conventional method from cyclic β-keto esters .


Synthesis Analysis

The synthesis of this compound involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . The second step involves treating these esters with hydrazine hydrate in ethanol under reflux to give the final compound . The dehydration process in this step is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The molecular structure of this compound was confirmed as 1H-indazole based on HMBC correlations . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, dehydration, and cyclization . The mechanism of the second step was different from the expected one, as dehydration was faster than cyclization .

Mechanism of Action

This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .

Future Directions

The future directions for this compound could involve further optimization of the hit compounds and assessment of different approaches for protein–ligand binding affinity prediction . The effectiveness of different approaches (MM/GBSA and alchemical ABFE) for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "3-bromo-1-propanol", "sodium hydroxide", "sodium chloride", "sodium sulfate", "water", "diethyl ether", "ethyl acetate", "methanol", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 3-(4-nitrophenyl)-1H-indazole", "4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in acetic acid to form 3-(4-nitrophenyl)-1H-indazole.", "Step 2: Reduction of 3-(4-nitrophenyl)-1H-indazole", "3-(4-nitrophenyl)-1H-indazole is reduced using sodium borohydride in methanol to form 3-(4-aminophenyl)-1H-indazole.", "Step 3: Synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "3-(4-aminophenyl)-1H-indazole is reacted with 3-bromo-1-propanol in the presence of sodium hydroxide to form 3-(3-bromopropyl)-1H-indazole. This intermediate is then reacted with sodium bicarbonate in water to form 3-(3-hydroxypropyl)-1H-indazole. Finally, 3-(3-hydroxypropyl)-1H-indazole is reacted with hydrochloric acid in ethyl acetate to form 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid.", "Step 4: Purification of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "The crude product is purified by recrystallization from a mixture of chloroform and hexanes." ] }

CAS No.

2551117-24-7

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.